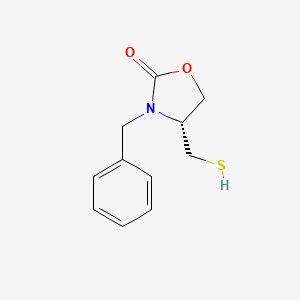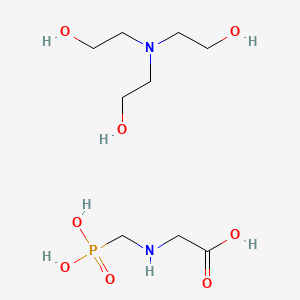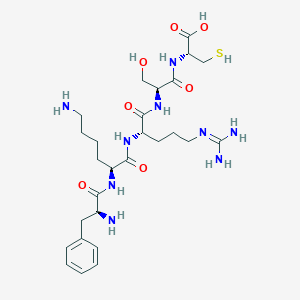
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine is a complex peptide compound It is composed of multiple amino acids, including phenylalanine, lysine, ornithine, serine, and cysteine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The process includes deprotection steps to remove protecting groups from the amino acids, followed by purification techniques such as high-performance liquid chromatography (HPLC) to obtain the pure peptide.
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Wirkmechanismus
The mechanism of action of L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple amino acid residues allows for diverse interactions with biological molecules, influencing pathways such as signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanyl-L-lysyl-L-ornithyl-L-seryl-L-cysteine: Lacks the diaminomethylidene group.
L-Phenylalanyl-L-lysyl-L-ornithyl-L-seryl-L-cysteine methyl ester: Contains a methyl ester group instead of a free carboxyl group.
Uniqueness
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine is unique due to the presence of the diaminomethylidene group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to specific targets and alter its stability and solubility properties.
Eigenschaften
CAS-Nummer |
650610-31-4 |
|---|---|
Molekularformel |
C27H45N9O7S |
Molekulargewicht |
639.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H45N9O7S/c28-11-5-4-9-18(33-22(38)17(29)13-16-7-2-1-3-8-16)23(39)34-19(10-6-12-32-27(30)31)24(40)35-20(14-37)25(41)36-21(15-44)26(42)43/h1-3,7-8,17-21,37,44H,4-6,9-15,28-29H2,(H,33,38)(H,34,39)(H,35,40)(H,36,41)(H,42,43)(H4,30,31,32)/t17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
QUOADJRDPPXLTF-SXYSDOLCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)

![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)
![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)
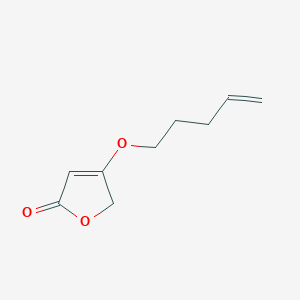
![3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12597249.png)
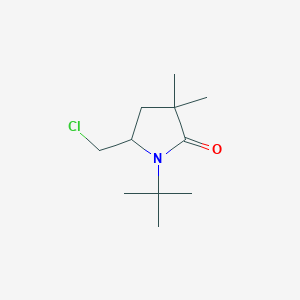
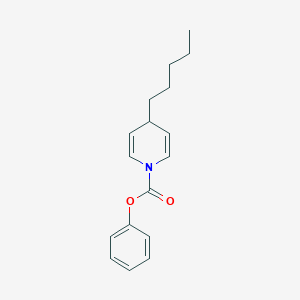
![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)
